6-Bromo-7-fluoroquinolin-4-ol
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Overview
Description
6-Bromo-7-fluoroquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoroquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-7-fluoroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which stabilize the enzyme-DNA complex and prevent the progression of the replication fork .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolin-4-ol: Similar in structure but lacks the bromine atom.
7-Fluoro-4-chloroquinoline: Contains a chlorine atom instead of bromine.
6-Bromo-4-chloro-7-fluoroquinolin-3-amine: Another derivative with different substituents.
Uniqueness
6-Bromo-7-fluoroquinolin-4-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHOWYLGCZQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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